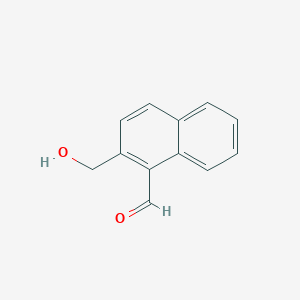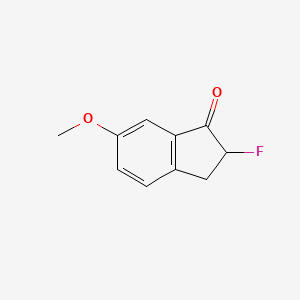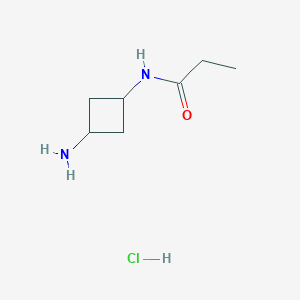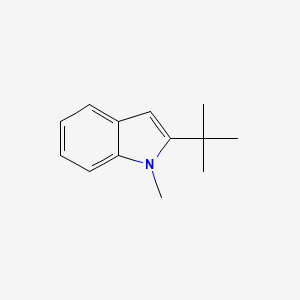
2-(Hydroxymethyl)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxymethyl group and a formyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of micellar media and efficient catalysts can help in achieving higher yields and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)naphthalene-1-carbaldehyde.
Reduction: 2-(Hydroxymethyl)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)naphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1-naphthaldehyde: This compound is similar in structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: This derivative has additional methoxy and oxopropyl groups, which can alter its reactivity and applications.
Uniqueness: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and formyl groups on the naphthalene ring. This combination of functional groups provides distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
89005-07-2 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2 |
InChI-Schlüssel |
KAJXXQJMBGSASA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)


![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)


